molecular formula C16H16Cl2N2O3S B4115349 N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B4115349
M. Wt: 387.3 g/mol
InChI Key: ZMNWEADBZAUAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DCPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DCPA belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.

Mechanism of Action

N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the activity of protease enzymes, specifically cathepsin B. Protease enzymes are involved in the breakdown of proteins, which is a crucial process in many biological pathways. By inhibiting the activity of these enzymes, N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can disrupt these pathways and potentially prevent the progression of diseases such as cancer.
Biochemical and Physiological Effects:
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals. N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have antiviral properties, making it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. However, one limitation is that N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is the development of more potent and selective protease inhibitors based on the structure of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. Another area of research could focus on the use of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, as well as its pharmacokinetics and pharmacodynamics in vivo.

Scientific Research Applications

N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential therapeutic applications in the treatment of various diseases. One area of research has focused on the use of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide as a potential treatment for cancer. Studies have shown that N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can inhibit the activity of the protease enzyme cathepsin B, which is involved in the progression of cancer. N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11(16(21)19-12-8-9-14(17)15(18)10-12)20(24(2,22)23)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWEADBZAUAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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